

# ML016 50X TAE buffer composition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: ML016

Cat. No.: B1663239

[Get Quote](#)

## An In-depth Technical Guide to **ML016** 50X TAE Buffer

This technical guide provides a comprehensive overview of the **ML016** 50X TAE (Tris-acetate-EDTA) buffer, a widely used buffer in molecular biology for the electrophoresis of nucleic acids. [1] This document is intended for researchers, scientists, and drug development professionals who utilize agarose gel electrophoresis for the separation of DNA and RNA.

## Introduction

Tris-acetate-EDTA (TAE) buffer is a solution composed of Tris base, acetic acid, and ethylenediaminetetraacetic acid (EDTA).[2] The **ML016** product is a 50X concentrated stock solution that is diluted to a 1X working concentration for use in agarose gel electrophoresis.[1] [3] TAE buffer is particularly well-suited for the separation of large DNA fragments (> 4 kb) and provides superior resolution of supercoiled DNA.[1] It is also the preferred buffer for preparative gel electrophoresis, where DNA fragments are to be extracted for subsequent enzymatic reactions such as cloning.[1][4]

## Core Composition

The 50X TAE buffer is formulated from highly pure, molecular biology-grade reagents to ensure consistency and reliability in experimental results.[1] The precise composition of the 50X concentrate is detailed in the table below.

## Quantitative Data Summary

The following table summarizes the composition of the 50X TAE buffer stock solution. The final pH of the 50X stock solution is approximately 8.3-8.5 and does not require adjustment.[\[2\]](#)[\[5\]](#)

Component	Molar Concentration (50X)	Mass/Volume per 1 Liter of 50X Stock
Tris Base	2 M	242 g
Acetic Acid (Glacial)	1 M	57.1 mL
EDTA (0.5 M, pH 8.0)	0.05 M	100 mL

Table 1: Composition of **ML016** 50X TAE Buffer.

## Experimental Protocols

The following section details the standard protocol for preparing a 1X working solution from the 50X stock and its application in agarose gel electrophoresis.

### Preparation of 1X TAE Working Solution

Objective: To prepare a 1X TAE buffer solution from a 50X concentrated stock for use as a running buffer and for gel preparation.

Materials:

- **ML016** 50X TAE Buffer
- Deionized or distilled water
- Sterile graduated cylinders
- Sterile storage container

Procedure:

- Measure the required volume of 50X TAE buffer using a sterile graduated cylinder. For example, to prepare 1 liter of 1X TAE buffer, measure 20 mL of the 50X stock.

- Add the measured 50X TAE buffer to a sterile container.
- Add deionized or distilled water to the container to reach the final desired volume. For a 1-liter preparation, add 980 mL of water.
- Mix the solution thoroughly by gentle inversion or stirring.
- The 1X TAE buffer is now ready for use in preparing the agarose gel and as the electrophoresis running buffer.

## Agarose Gel Electrophoresis

Objective: To separate DNA fragments based on size using an agarose gel with 1X TAE buffer.

Materials:

- Agarose powder
- 1X TAE buffer
- Erlenmeyer flask
- Microwave or heating plate
- Gel casting tray and combs
- Electrophoresis chamber and power supply
- DNA samples with loading dye
- DNA ladder (size standard)
- Ethidium bromide or other nucleic acid stain (if required)

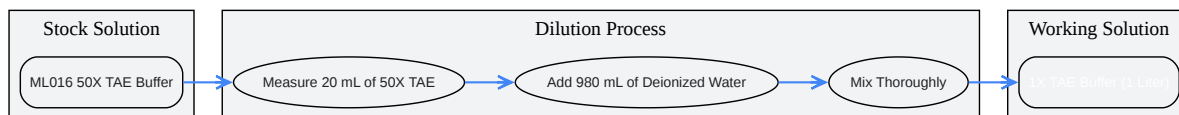
Procedure:

- Weigh the appropriate amount of agarose to achieve the desired gel concentration (e.g., 1 gram of agarose for a 1% 100 mL gel).

- Add the agarose to an Erlenmeyer flask and pour in the desired volume of 1X TAE buffer.
- Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
- Allow the agarose solution to cool to approximately 50-60°C.
- If using a nucleic acid stain like ethidium bromide, add it to the cooled agarose solution at the recommended concentration and mix gently.
- Pour the agarose solution into the gel casting tray with the combs in place. Ensure there are no air bubbles.
- Allow the gel to solidify completely at room temperature.
- Once solidified, carefully remove the combs and place the gel in the electrophoresis chamber.
- Fill the electrophoresis chamber with 1X TAE buffer until the gel is submerged.
- Load the DNA samples and DNA ladder into the wells.
- Connect the electrophoresis chamber to the power supply, ensuring the correct orientation of the electrodes (DNA will migrate towards the positive electrode).
- Run the gel at a constant voltage until the desired separation of DNA fragments is achieved. It is important to note that the buffering capacity of TAE is lower than that of TBE buffer and can become exhausted during long runs, potentially affecting DNA mobility.<sup>[1][5]</sup> For extended or high-voltage electrophoresis, buffer recirculation may be necessary.<sup>[1]</sup>
- After the run is complete, visualize the DNA fragments using a UV transilluminator or other appropriate imaging system.

## Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **ML016** 50X TAE buffer.



[Click to download full resolution via product page](#)

Caption: Workflow for preparing a 1X TAE working solution from a 50X stock.

## Concluding Remarks

The **ML016** 50X TAE buffer provides a reliable and convenient solution for researchers performing nucleic acid electrophoresis. Its optimized composition ensures efficient separation of DNA fragments, particularly those of high molecular weight. Adherence to the provided protocols will contribute to reproducible and high-quality experimental outcomes. For safety and handling information, please refer to the Safety Data Sheet (SDS).<sup>[1]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. himedialabs.com [himedialabs.com]
- 2. Recipe for 50x TAE buffer [protocols.io]
- 3. 50X TAE [himedialabs.com]
- 4. biomall.in [biomall.in]
- 5. qiagen.com [qiagen.com]
- To cite this document: BenchChem. [ML016 50X TAE buffer composition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663239#ml016-50x-tae-buffer-composition>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)